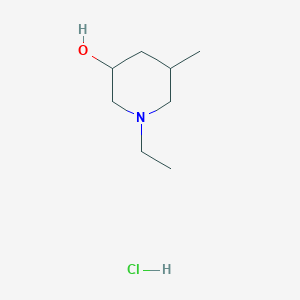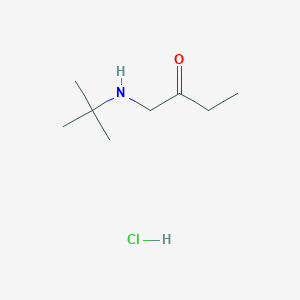
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an ethoxyphenyl group attached to a methanamine backbone, which is further linked to a pyridin-2-ylmethyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Vorbereitungsmethoden
The synthesis of 1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine typically involves multiple steps:
Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and pyridin-2-ylmethylamine.
Condensation Reaction: The aldehyde group of 3-ethoxybenzaldehyde reacts with the amine group of pyridin-2-ylmethylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine, resulting in the formation of the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the compound, such as reducing the pyridine ring to a piperidine ring using hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine can be compared with similar compounds such as:
1-(3-Methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and solubility.
1-(3-Ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine: The position of the pyridine ring is different, affecting binding affinity and biological activity.
1-(3-Ethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine: The backbone is modified, which can influence the compound’s stability and interaction with targets.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.2ClH/c1-2-18-15-8-5-6-13(10-15)11-16-12-14-7-3-4-9-17-14;;/h3-10,16H,2,11-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXDGCYDVXURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,1-Dimethylprop-2-yn-1-yl)amino]acetone](/img/structure/B7982728.png)


![Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate dihydrochloride](/img/structure/B7982749.png)
![1-[2-(Prop-2-yn-1-ylamino)cyclohexyl]ethanone](/img/structure/B7982751.png)

![2-[5-(acetylamino)-2-methyl-1{H}-imidazol-1-yl]ethyl acetate](/img/structure/B7982769.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-piperazin-1-ylaniline;hydrochloride](/img/structure/B7982773.png)





